Home > Products > Screening Compounds P82595 > 3,4-diethoxy-N-(4-ethoxyphenyl)benzamide
3,4-diethoxy-N-(4-ethoxyphenyl)benzamide -

3,4-diethoxy-N-(4-ethoxyphenyl)benzamide

Catalog Number: EVT-5988450
CAS Number:
Molecular Formula: C19H23NO4
Molecular Weight: 329.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3,4-diethoxy-N-(4-ethoxyphenyl)benzamide is a benzamide derivative. Benzamides are a class of organic compounds featuring a benzene ring (C6H5) attached to an amide functional group. These compounds are frequently encountered in medicinal chemistry, often serving as crucial structural elements in various pharmaceuticals and biologically active molecules. They are known for their diverse pharmacological activities. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Mechanism of Action
  • Inhibition of enzymes: Benzamides are known to inhibit various enzymes like histone deacetylases (HDACs) [], heat shock protein 90 (HSP90) [], and tyrosine kinases []. These enzymes play a role in various cellular processes like cell growth, differentiation, and apoptosis.
  • Receptor binding: Benzamides can act as agonists or antagonists for various receptors, including dopamine receptors [], serotonin receptors [], and opioid receptors [].

Compound Description: AP01 is a novel synthetic opioid analgesic that acts as a mixed μ-/κ-opioid receptor agonist. It exhibits high affinity for both μ-opioid receptors (MOR) and κ-opioid receptors (KOR), with binding affinities of 60 nM and 34 nM, respectively []. Additionally, AP01 shows significant affinity for the serotonin transporter (SERT) with a potency of 4 nM []. This compound has demonstrated antinociceptive effects in rat models [].

Relevance: While structurally distinct from 3,4-diethoxy-N-(4-ethoxyphenyl)benzamide, AP01 belongs to the 1-benzamidomethyl-1-cyclohexyldialkylamine class of novel synthetic opioids (NSO), highlighting the exploration of benzamide derivatives for their potential pharmacological properties [].

N-(4-(3,4-Dichlorophenoxy)-phenyl)-4-alkoxybenzamide Derivatives

Compound Description: This series of compounds was synthesized and evaluated for their anti-tuberculosis activity []. The specific alkoxy substituents on the benzamide ring are varied to explore structure-activity relationships. Some derivatives, specifically those with alkoxy groups such as 7c, 7e, and 7i, showed promising activity against the H37RV strain of Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) value of 62.5 μg/mL [].

Relevance: These derivatives share a core benzamide structure with 3,4-diethoxy-N-(4-ethoxyphenyl)benzamide. The variations in the phenyl ring substituents, specifically the presence of a 3,4-dichlorophenoxy group, demonstrate the exploration of diverse substitutions on this scaffold for potential biological activity [].

N-(4-Ethoxyphenyl) Benzamide Derivatives and Analogues

Compound Description: This group of compounds represents etofesalamide derivatives and analogues synthesized to assess their anti-inflammatory and antiallergic activities []. The study aimed to improve upon the known properties of etofesalamide, a drug used to treat inflammatory and allergic conditions.

Relevance: The inclusion of an ethoxy group on the phenyl ring in these compounds directly mirrors the 4-ethoxyphenyl moiety present in 3,4-diethoxy-N-(4-ethoxyphenyl)benzamide, highlighting the relevance of this specific substitution pattern in medicinal chemistry [].

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 is a potent and selective inhibitor of the serine/threonine-specific protein kinase Akt, a key regulator of cell growth and survival []. Designed to minimize cutaneous toxicity associated with Akt inhibitors, Hu7691 exhibits a 24-fold selectivity for Akt1 over Akt2, reducing its impact on keratinocyte apoptosis []. This compound displays promising anti-cancer activity and has received approval for an investigational new drug (IND) application from the National Medical Products Administration (NMPA) [].

Relevance: While Hu7691 possesses a more complex structure compared to 3,4-diethoxy-N-(4-ethoxyphenyl)benzamide, both compounds share a central benzamide motif. This highlights the recurring presence of benzamide as a core structure in medicinal chemistry and its application in developing drugs targeting diverse therapeutic areas [].

4-(3,4-Dicyanophenoxy)-N-[3-(dimethylamino)propyl]benzamide Monohydrate

Compound Description: This compound is a phenoxyphthalonitrile derivative []. It features a benzamide group connected to a 3,4-dicyanophenoxy moiety.

Relevance: This compound, although structurally different from 3,4-diethoxy-N-(4-ethoxyphenyl)benzamide, showcases the exploration of various substituents on the benzamide scaffold for potential biological applications. The presence of the benzamide core links it to the compound of interest [].

3,5-Dihydroxy-N-(4-hydroxyphenyl)benzamide

Compound Description: This compound was synthesized as a photostable mimic of trans-resveratrol []. It shares the two hydroxyl phenyl groups of trans-resveratrol but utilizes an amide linker for improved stability.

Relevance: Although this compound and 3,4-diethoxy-N-(4-ethoxyphenyl)benzamide differ in their substitution patterns, they are both benzamide derivatives. This emphasizes the importance of the benzamide moiety in medicinal chemistry and its use in developing analogs of naturally occurring compounds [].

Properties

Product Name

3,4-diethoxy-N-(4-ethoxyphenyl)benzamide

IUPAC Name

3,4-diethoxy-N-(4-ethoxyphenyl)benzamide

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C19H23NO4/c1-4-22-16-10-8-15(9-11-16)20-19(21)14-7-12-17(23-5-2)18(13-14)24-6-3/h7-13H,4-6H2,1-3H3,(H,20,21)

InChI Key

WKRQHLDTMZAEHG-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.